molecular formula C23H21FN4O4S2 B12119827 Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12119827
M. Wt: 500.6 g/mol
InChI Key: NTDYNLZYJKGNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can be achieved by employing green chemistry principles, such as using environmentally friendly solvents and catalysts, and by scaling up the reaction conditions to industrial levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the G2/M phase of the cell cycle . It also interacts with various enzymes and receptors, inhibiting their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antimicrobial agent.

    Levomycin: An antibiotic.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of a quinoxaline core with a thiophene moiety and a 4-fluorophenylsulfonyl group. This unique structure imparts specific electronic and steric properties that enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C23H21FN4O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 2-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H21FN4O4S2/c1-4-32-23(29)19-13(2)14(3)33-22(19)27-20-21(26-18-8-6-5-7-17(18)25-20)28-34(30,31)16-11-9-15(24)10-12-16/h5-12H,4H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

NTDYNLZYJKGNRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.